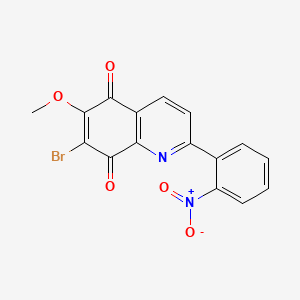

5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)-

CAS No.: 61472-35-3

Cat. No.: VC17267943

Molecular Formula: C16H9BrN2O5

Molecular Weight: 389.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61472-35-3 |

|---|---|

| Molecular Formula | C16H9BrN2O5 |

| Molecular Weight | 389.16 g/mol |

| IUPAC Name | 7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione |

| Standard InChI | InChI=1S/C16H9BrN2O5/c1-24-16-12(17)15(21)13-9(14(16)20)6-7-10(18-13)8-4-2-3-5-11(8)19(22)23/h2-7H,1H3 |

| Standard InChI Key | FZBNXVASZGRWEV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Features

The compound’s structure combines a quinoline core with strategic substitutions that enhance its reactivity and biological interactions. Key features include:

-

Quinoline-5,8-dione backbone: Provides redox-active sites critical for interactions with biological targets .

-

Bromine at C7: Enhances electrophilicity and facilitates nucleophilic substitution reactions .

-

Methoxy group at C6: Modulates electronic properties and solubility .

-

2-Nitrophenyl group at C2: Introduces steric bulk and potential for π-π stacking interactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 389.16 g/mol | |

| Density | ~1.75 g/cm³ | |

| Boiling Point | ~385.9°C | |

| LogP | ~1.71 |

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step pathways:

-

Skraup Condensation: 3,5-Dibromoaniline reacts with glycerol under acidic conditions to form 5,7-dibromoquinoline .

-

Methoxylation: Sodium methoxide selectively substitutes bromine at C6, yielding 5-bromo-7-methoxyquinoline .

-

Nitrophenyl Introduction: A Pd-catalyzed coupling or nucleophilic aromatic substitution attaches the 2-nitrophenyl group .

Table 2: Reaction Yields

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Skraup Condensation | 87 | H₂SO₄, 135°C, 3h | |

| Methoxylation | 75 | NaOMe, DMF, 60°C, 2h | |

| Nitrophenyl Attachment | 53 | Bromine, CHCl₃ |

Regioselectivity Challenges

The bromine at C7 directs nucleophilic attacks to C6 due to steric hindrance, while intramolecular hydrogen bonding between C8-OH and N1 stabilizes intermediates . Computational studies confirm that the 2-nitrophenyl group preferentially occupies the least sterically hindered position .

Pharmacological Activity

Antimicrobial Efficacy

In vitro studies demonstrate potent activity against Klebsiella pneumoniae (MIC: 0.80 mg/mL) and Salmonella typhi (MIC: 1.00 mg/mL) . The 2-nitrophenyl moiety enhances membrane penetration, while the quinone core generates reactive oxygen species (ROS) .

DNA Interaction

The compound induces single-strand DNA cleavage via redox cycling, with a half-life () of 6.5 minutes in the presence of NADH . Comparative studies show it outperforms streptonigrin analogues in DNA damage efficiency .

| Organism/Activity | Result | Reference |

|---|---|---|

| K. pneumoniae | MIC = 0.80 mg/mL | |

| S. typhi | MIC = 1.00 mg/mL | |

| DNA Cleavage () | 6.5 min (NADH) |

Applications and Future Directions

Drug Development

The compound’s low molecular weight (389 Da) and moderate LogP (1.71) align with Lipinski’s rules, making it a viable lead for antibiotics . Derivatives with modified nitro groups show enhanced selectivity for bacterial dihydropteroate synthase (Ki: 529.80 µM – 1.42 mM) .

Catalysis and Materials Science

As a ligand, the quinone-nitrophenyl system facilitates asymmetric catalysis in C–C bond-forming reactions . Its redox activity also positions it as a candidate for organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume